N-(sec-butyl)-1-((3-fluorobenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
CAS No.: 1114830-53-3
Cat. No.: VC7264460
Molecular Formula: C25H28FN5O2S
Molecular Weight: 481.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1114830-53-3 |
|---|---|
| Molecular Formula | C25H28FN5O2S |
| Molecular Weight | 481.59 |
| IUPAC Name | N-butan-2-yl-1-[(3-fluorophenyl)methylsulfanyl]-4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
| Standard InChI | InChI=1S/C25H28FN5O2S/c1-5-16(4)27-22(32)18-9-10-20-21(12-18)31-24(30(23(20)33)13-15(2)3)28-29-25(31)34-14-17-7-6-8-19(26)11-17/h6-12,15-16H,5,13-14H2,1-4H3,(H,27,32) |
| SMILES | CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC4=CC(=CC=C4)F)CC(C)C |
Introduction
The compound N-(sec-butyl)-1-((3-fluorobenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro- triazolo[4,3-a]quinazoline-8-carboxamide belongs to the class of triazoloquinazolines. This class of compounds has garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, and antihypertensive properties. The unique structural framework of triazoloquinazolines allows for versatile interactions with biological targets such as enzymes and receptors.
Structural Overview
The compound is a quinazoline derivative with a fused triazole ring system. The presence of functional groups such as:
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sec-butyl (on the nitrogen atom),
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3-fluorobenzylthio (attached to the triazole ring),
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isobutyl, and
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carboxamide functionalities,
enhances its pharmacological potential by enabling interactions through hydrogen bonding, hydrophobic forces, and π-stacking with biological targets.
Anticancer Activity
Triazoloquinazolines have been extensively studied for their role in inhibiting cancer cell proliferation. For example:
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In a recent study, derivatives of this class demonstrated significant cytotoxicity against breast (MCF-7), liver (HepG2), and prostate (PC3) cancer cell lines by targeting VEGFR-2 (vascular endothelial growth factor receptor 2), a critical enzyme involved in angiogenesis .
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Molecular docking and ADMET analyses revealed stable binding interactions and favorable drug-like properties for these compounds.
Antimicrobial Activity
Some triazoloquinazoline derivatives also inhibit microbial enzymes such as DNA gyrase or lipoxygenase, showing promise as antimicrobial agents .
Antihypertensive Potential
Triazoloquinazolines have been reported to modulate blood pressure by interacting with cardiovascular targets such as adenosine receptors or ion channels .
Synthesis and Characterization
The synthesis of triazoloquinazoline derivatives typically involves:
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Cyclization reactions: Using quinazolinone precursors under acidic or basic conditions.
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Functional group modifications: Introduction of thioethers or amides to enhance biological activity.
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The compound likely underwent regioselective N-alkylation followed by thiolation to introduce the fluorobenzylthio group.
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Characterization methods include:
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NMR Spectroscopy (¹H and ¹³C): To confirm structural integrity.
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Mass Spectrometry (LC-MS): For molecular weight determination.
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IR Spectroscopy: To identify key functional groups like carbonyls and amides.
In Vitro Cytotoxicity
In vitro assays on cancer cell lines have shown that compounds structurally related to this molecule exhibit IC₅₀ values comparable to or better than standard drugs like doxorubicin .
Molecular Docking Studies
Docking studies suggest strong binding affinity to VEGFR-2 via hydrogen bonds and hydrophobic interactions involving the fluorobenzylthio moiety .
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